destruxin B2
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Overview
Description
Destruxin B2 is a cyclic hexadepsipeptide mycotoxin derived from the insect-pathogenic fungus Metarhizium anisopliae. It exhibits both insecticidal and antiviral activities. The structure of this compound consists of a unique combination of amino acids and an alpha-hydroxy acid .
Preparation Methods
The synthetic routes for Destruxin B2 involve the assembly of its amino acid and hydroxy acid components. While specific details on the chemical synthesis are not widely available, it is known that M. anisopliae produces this compound naturally during its growth and development.
Chemical Reactions Analysis
Destruxin B2 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. its biosynthesis likely involves enzymatic transformations within the fungal cells. Major products formed from these reactions may include modified this compound analogs.
Scientific Research Applications
Destruxin B2 has garnered interest in several scientific fields:
Insecticidal Activity: As a natural insecticide, this compound targets insect pests. Its mode of action disrupts cellular processes, leading to insect mortality.
Antiviral Properties: This compound inhibits the secretion of hepatitis B virus surface antigen (HBsAg) in human non-small cell lung cancer cells.
Phytotoxic Effects: this compound also exhibits phytotoxic activity, affecting plant growth and development.
Mechanism of Action
The precise mechanism by which Destruxin B2 exerts its effects remains an active area of research. it is known to induce apoptosis (programmed cell death) in cancer cells via the Bcl-2 family-dependent mitochondrial pathway. Activation of caspase-3 plays a crucial role in this process .
Comparison with Similar Compounds
Destruxin B2 belongs to a family of destruxins produced by various Metarhizium species. These compounds share structural similarities but differ in specific amino acid sequences. Other related compounds include Destruxin A, Destruxin E, and Destruxin C .
Properties
Molecular Formula |
C29H49N5O7 |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S)-10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37)/t19-,20-,21+,23-,24-/m0/s1 |
InChI Key |
BHOYUZRQFBRFCM-FGOAKDMDSA-N |
Isomeric SMILES |
C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC(C)C |
Canonical SMILES |
CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C |
Origin of Product |
United States |
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